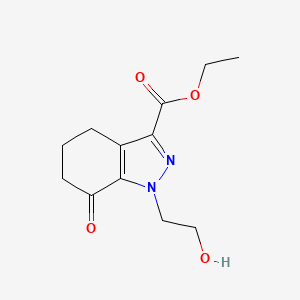

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl side chain, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(2-hydroxyethyl)hydrazinecarboxylate with a suitable diketone, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. Additionally, green chemistry principles, such as solvent recycling and waste reduction, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

- Oxidation of the hydroxyethyl group yields a carboxylic acid derivative.

- Reduction of the ketone group results in a secondary alcohol.

- Substitution reactions produce various ester derivatives depending on the nucleophile used .

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, such as signal transduction, apoptosis, and inflammation.

Comparison with Similar Compounds

Indazole: A parent compound with a simpler structure, lacking the ester and hydroxyethyl groups.

Indole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Benzimidazole: Contains a fused benzene and imidazole ring, differing in nitrogen placement and reactivity.

Uniqueness: Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 802541-15-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H16N2O4

- Molecular Weight: 252.27 g/mol

- Structure: The compound features a tetrahydroindazole core with a carboxylate ester group and a hydroxyethyl substituent. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that the indazole moiety may play a significant role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Specifically:

- Cytotoxicity: In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, it has shown enhanced cytotoxic effects compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .

- Mechanism of Action: The compound appears to inhibit key signaling pathways associated with cancer progression, including NF-kB activation, which is crucial for inflammation and tumor growth .

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also exhibit antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with some studies indicating potential effectiveness against Gram-positive bacteria.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Induced apoptosis in FaDu cells | Shows potential as an anticancer agent |

| Study 2 | Inhibited NF-kB pathway in vitro | Suggests a mechanism for anti-inflammatory effects |

| Study 3 | Evaluated against bacterial strains | Preliminary results indicate antimicrobial activity |

Case Study Analysis:

One notable study highlighted the compound's ability to reduce cell viability in cancer cell lines significantly. The study employed various concentrations and observed a dose-dependent response, supporting the hypothesis that structural modifications could enhance biological efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

- In vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies: To elucidate the precise molecular interactions and pathways influenced by this compound.

- Formulation Development: Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

ethyl 1-(2-hydroxyethyl)-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate |

InChI |

InChI=1S/C12H16N2O4/c1-2-18-12(17)10-8-4-3-5-9(16)11(8)14(13-10)6-7-15/h15H,2-7H2,1H3 |

InChI Key |

IXOUJKMRQJVTLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2=O)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.